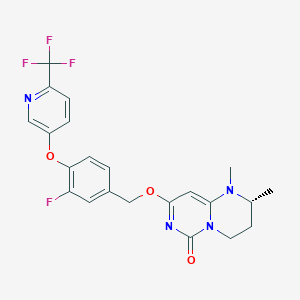

Lp-PLA2-IN-11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H20F4N4O3 |

|---|---|

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

(2R)-8-[[3-fluoro-4-[[6-(trifluoromethyl)-3-pyridinyl]oxy]phenyl]methoxy]-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |

InChI |

InChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

WRAGBQQCIJKJRC-CYBMUJFWSA-N |

Isomerische SMILES |

C[C@@H]1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |

Kanonische SMILES |

CC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Lp-PLA2 Inhibition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors.

Introduction: Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzymatic driver in the inflammatory cascade associated with atherosclerosis.[1] Secreted by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL).[2] Within the arterial wall, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory mediators, notably lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs).[1][2] These products fuel endothelial dysfunction, inflammation, and the progression of unstable atherosclerotic plaques.[2] Consequently, the targeted inhibition of Lp-PLA2 presents a compelling therapeutic strategy for mitigating cardiovascular diseases. This guide provides a detailed examination of the mechanism of action of Lp-PLA2 inhibitors, supported by quantitative data and experimental protocols.

While this guide aims to be comprehensive, it is important to note that the specific compound "Lp-PLA2-IN-11" did not yield public domain information at the time of this writing. Therefore, this document will focus on the well-characterized and clinically studied Lp-PLA2 inhibitors, darapladib (B1669826) and rilapladib, as representative examples to illustrate the core principles of Lp-PLA2 inhibition.

Core Mechanism of Action

The primary mechanism of action for Lp-PLA2 inhibitors is the direct and selective binding to the Lp-PLA2 enzyme, which prevents the hydrolysis of its substrates.[3][4] This inhibition blocks the catalytic activity of the enzyme, thereby reducing the production of downstream pro-inflammatory and pro-atherogenic byproducts.[3] By disrupting this pathway, these inhibitors diminish the inflammatory response within the arterial wall and may slow the progression of atherosclerotic plaque formation.[3] Unlike general anti-inflammatory agents, Lp-PLA2 inhibitors offer a targeted therapeutic approach with a potentially more favorable side-effect profile by specifically targeting the enzymatic activity associated with lipid oxidation and vascular inflammation.

Quantitative Data on Lp-PLA2 Inhibitors

The potency of Lp-PLA2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the Lp-PLA2 enzyme by 50%. The following table summarizes the IC50 values for the representative Lp-PLA2 inhibitors, darapladib and rilapladib.

| Compound | Target | Assay Type | Substrate | IC50 | Reference(s) |

| Darapladib | Human Lp-PLA2 | Not Specified | Not Specified | 0.25 nM | [5][6] |

| Darapladib | Recombinant Human Lp-PLA2 | Not Specified | Not Specified | ~270 pM | [7] |

| Rilapladib | Human Lp-PLA2 | Radiometric | [3H]-PAF | 230 pM | [8] |

| Rilapladib | Recombinant Human Lp-PLA2 | Colorimetric | DNPG | 250 pM | [2] |

| Rilapladib | Recombinant Human Lp-PLA2 | Not Specified | Not Specified | 3 nM | [2] |

| Rilapladib | Plasma Lp-PLA2 | Not Specified | Not Specified | 9 nM | [2] |

DNPG: 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine [3H]-PAF: Tritiated Platelet-Activating Factor

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental methodologies, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathway of Lp-PLA2 in Atherosclerosis.

Mechanism of Lp-PLA2 Inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Function and Mechanism of Lp-PLA2-IN-11

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lp-PLA2-IN-11 is a potent, small-molecule inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. Identified as compound E145 in patent WO2014114249A1, this inhibitor represents a significant tool for researchers studying the role of Lp-PLA2 in cardiovascular and neurodegenerative diseases. While specific quantitative inhibitory data from the patent is not publicly available, this guide synthesizes the known functions of Lp-PLA2 and the expected mechanism of action for its inhibitors, providing a comprehensive technical overview for the scientific community.

Introduction to Lp-PLA2

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In the bloodstream, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL) particles, with the remainder bound to high-density lipoprotein (HDL).[2] The enzyme is secreted by inflammatory cells, including macrophages, T-cells, and mast cells, and plays a crucial role in the vascular inflammatory processes that drive the development and progression of atherosclerosis.[3]

The primary function of Lp-PLA2 is the hydrolysis of oxidized phospholipids (B1166683) on the surface of LDL particles. This enzymatic action generates two key pro-inflammatory mediators: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[4] These molecules contribute to the atherosclerotic process by promoting endothelial dysfunction, inducing the expression of adhesion molecules, and recruiting monocytes to the arterial wall, leading to the formation of foam cells and the development of atherosclerotic plaques.[5] Elevated levels of Lp-PLA2 are considered an independent risk factor for cardiovascular events.[3]

The Role of this compound as an Inhibitor

This compound functions as a direct inhibitor of the Lp-PLA2 enzyme. By binding to the active site of Lp-PLA2, it blocks the hydrolysis of oxidized phospholipids, thereby preventing the formation of lyso-PC and oxNEFAs. This inhibitory action is expected to attenuate the downstream inflammatory cascade, reduce vascular inflammation, and potentially slow the progression of atherosclerotic plaque development. The therapeutic potential of Lp-PLA2 inhibitors is being explored for conditions such as atherosclerosis and Alzheimer's disease.

Quantitative Data

While direct public access to the patent (WO2014114249A1) detailing the specific inhibitory concentration (IC50) of this compound (compound E145) is unavailable, the compound is described as a potent inhibitor. The table below is structured to present such data, which would typically be found in patent literature or subsequent publications.

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound | Lp-PLA2 | Enzymatic Activity Assay | N/A | Patent WO2014114249A1 (Compound E145) |

Note: The specific IC50 value for this compound is not publicly available in the searched resources.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the recognized signaling pathway of Lp-PLA2 in the context of atherosclerosis and the point of intervention for an inhibitor like this compound.

Experimental Protocols

While the specific protocol for testing this compound is detailed within patent WO2014114249A1, a representative experimental protocol for determining the in vitro inhibitory activity of a compound against Lp-PLA2 is provided below. This method is based on commonly used enzymatic assays.

In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)

1. Principle:

This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF). The cleavage of the thioester bond at the sn-2 position by Lp-PLA2 releases a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 414 nm. The rate of TNB production is directly proportional to the Lp-PLA2 activity.

2. Materials and Reagents:

-

Recombinant human Lp-PLA2 enzyme

-

2-thio-PAF substrate

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 7.2)

-

EGTA

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 414 nm

3. Assay Procedure:

-

Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.2, containing 1 mM EGTA.

-

DTNB Solution: Prepare a 2 mM solution of DTNB in the Assay Buffer.

-

Enzyme Solution: Dilute the recombinant human Lp-PLA2 in Assay Buffer to a concentration that yields a linear reaction rate.

-

Substrate Solution: Prepare a working solution of 2-thio-PAF in the Assay Buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 10 µL of the serially diluted test inhibitor or vehicle (DMSO) for control wells.

-

Add 170 µL of a master mix containing Assay Buffer, DTNB, and the diluted Lp-PLA2 enzyme to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the 2-thio-PAF substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 414 nm kinetically, with readings taken every minute for 15-30 minutes.

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for the described in vitro Lp-PLA2 inhibition assay.

References

- 1. Patent Public Search Basic | USPTO [ppubs.uspto.gov]

- 2. patentscope.wipo.int [patentscope.wipo.int]

- 3. US10221127B2 - Lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. clevelandheartlab.com [clevelandheartlab.com]

A Technical Guide to the Discovery and Synthesis of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lp-PLA2 as a Therapeutic Target

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase (B570770) that circulates in human blood primarily bound to low-density lipoprotein (LDL) particles.[1] It is produced by inflammatory cells such as macrophages, monocytes, T cells, and mast cells.[2] Lp-PLA2 is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[3][4] The enzyme hydrolyzes oxidized phospholipids (B1166683) in LDL, generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[2][5] These products promote an inflammatory response within the vascular wall, contributing to the formation, progression, and instability of atherosclerotic plaques.[2][5]

Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, making it a significant biomarker and a compelling therapeutic target for the treatment of cardiovascular diseases.[2][6] Inhibition of Lp-PLA2 is a promising strategy to mitigate vascular inflammation and reduce the risk of plaque rupture.[2][7] This guide provides a technical overview of the discovery and synthesis of small molecule inhibitors of Lp-PLA2, exemplified by compounds such as the clinical candidate darapladib (B1669826) and various pyrazole-based inhibitors.

Discovery of Lp-PLA2 Inhibitors

The discovery of potent and selective Lp-PLA2 inhibitors has been a focus of pharmaceutical research. The general workflow for discovering and developing such inhibitors is outlined below.

High-throughput screening (HTS) of large compound libraries against recombinant Lp-PLA2 is a common starting point. Hits from HTS are then subjected to medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties in a process known as hit-to-lead and lead optimization. Structure-based drug design, aided by the X-ray crystal structure of Lp-PLA2, has also been instrumental in developing potent inhibitors.

Synthesis of Lp-PLA2 Inhibitors: A Representative Example

The synthesis of Lp-PLA2 inhibitors often involves multi-step sequences to construct the core scaffolds and introduce necessary functional groups. Pyrazole-based inhibitors represent a significant class of Lp-PLA2 inhibitors. A general, convergent 10-step synthesis for a novel pyrazole-based Lp-PLA2 inhibitor has been reported, with compound 13b being the most potent.[8]

A representative synthetic workflow for a pyrazole-containing inhibitor is depicted below. This general scheme illustrates the key bond-forming reactions typically employed.

The synthesis of pyrazole derivatives often begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to form the pyrazole ring.[9] Subsequent functionalization of the pyrazole core and introduction of various side chains allow for the exploration of the structure-activity relationship (SAR) to identify potent inhibitors.

Biological Evaluation and Quantitative Data

The biological activity of synthesized compounds is evaluated through a series of in vitro and in vivo assays.

Quantitative Data Summary

The potency of Lp-PLA2 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some notable Lp-PLA2 inhibitors.

| Compound Name/ID | Lp-PLA2 IC50 (nM) | Assay Type | Reference |

| Darapladib (SB-480848) | 0.25 | Recombinant human Lp-PLA2 | [10][11][12] |

| Compound 13b (Pyrazole-based) | 1.5 | In vitro biological activity | [8] |

| JMN4 | 5.9 | Recombinant human Lp-PLA2 | [13] |

| WWL153 | 250 | Recombinant human Lp-PLA2 | [13] |

| P9 | 100 | Recombinant human Lp-PLA2 | [13] |

| Representative from WO 0068208 | 10-40 | Recombinant Lp-PLA2 | [14] |

Experimental Protocols

4.2.1. Lp-PLA2 Activity Assay

The enzymatic activity of Lp-PLA2 is commonly measured using a spectrophotometric assay with a synthetic substrate.

-

Principle: The assay measures the rate of hydrolysis of a chromogenic substrate, such as 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2.[1][15] The reaction produces a colored product that can be quantified by measuring the change in absorbance over time.

-

Procedure (using 2-thio-PAF):

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.2), EGTA, and 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB).

-

Add the test compound at various concentrations and a known amount of recombinant Lp-PLA2 enzyme or a biological sample (e.g., serum).

-

Initiate the reaction by adding the substrate, 2-thio-PAF.

-

Monitor the increase in absorbance at 414 nm over time using a plate reader.[1][16]

-

Calculate the rate of reaction and determine the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.

-

4.2.2. In Vivo Efficacy Studies

Animal models of atherosclerosis are used to evaluate the in vivo efficacy of Lp-PLA2 inhibitors.

-

Animal Model: Low-density lipoprotein receptor-deficient (LDLR-/-) mice or Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are commonly used models of atherosclerosis.[1][16]

-

Procedure:

-

Induce atherosclerosis in the animal model by feeding a high-fat diet.

-

Administer the test compound (e.g., darapladib at 50 mg/kg/day, p.o.) or vehicle to the animals for a specified period (e.g., 6 weeks).[1][16]

-

At the end of the treatment period, collect blood samples to measure serum Lp-PLA2 activity, lipid profiles, and inflammatory markers (e.g., hs-CRP, IL-6).[1][16]

-

Euthanize the animals and collect the aorta for histological analysis to quantify the atherosclerotic plaque area.

-

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Lp-PLA2 plays a crucial role in the inflammatory cascade within the arterial wall, leading to the development and progression of atherosclerosis.

In the arterial intima, LDL particles become oxidized. Lp-PLA2, associated with these oxidized LDL particles, hydrolyzes the oxidized phospholipids to produce lyso-PC and other pro-inflammatory lipids.[5] Lyso-PC then triggers a cascade of inflammatory events, including the expression of cytokines and adhesion molecules, which leads to the recruitment of monocytes.[5] These monocytes differentiate into macrophages, which take up oxidized LDL to become foam cells, a key component of atherosclerotic plaques.[17]

Conclusion

The inhibition of Lp-PLA2 presents a targeted therapeutic approach for mitigating the inflammatory processes that drive atherosclerosis. The discovery and development of potent and selective inhibitors, such as darapladib and novel pyrazole-based compounds, have been guided by a combination of high-throughput screening, structure-based design, and extensive medicinal chemistry efforts. Robust in vitro and in vivo assays are critical for characterizing the pharmacological properties of these inhibitors and establishing their therapeutic potential. While clinical trials with darapladib did not meet their primary endpoints for reducing major coronary events, the role of Lp-PLA2 in vascular inflammation remains an area of active investigation, and the development of new inhibitors continues to be a valid strategy in the quest for novel anti-atherosclerotic therapies.[18][19]

References

- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of lipoprotein-associated phospholipase A2 in atherosclerosis: biology, epidemiology, and possible therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Design and Synthesis of Novel Pyrazole-based Lp-PLA2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 10. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Darapladib - Wikipedia [en.wikipedia.org]

- 19. The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Lp-PLA2-IN-11: A Selective Inhibitor of Lipoprotein-Associated Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with the development and progression of atherosclerosis.[1][2] Secreted primarily by inflammatory cells such as macrophages, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) cholesterol.[1] Within the arterial intima, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[2] These products contribute to endothelial dysfunction, monocyte chemotaxis, and the formation of unstable atherosclerotic plaques, making Lp-PLA2 a compelling therapeutic target for cardiovascular diseases.[1][2]

This technical guide provides an in-depth overview of Lp-PLA2-IN-11 , a potent and selective inhibitor of Lp-PLA2. This document will detail its inhibitory activity, the experimental protocols for its characterization, and the broader context of the Lp-PLA2 signaling pathway in atherosclerosis.

This compound: A Potent and Selective Inhibitor

This compound has been identified as a potent inhibitor of the Lp-PLA2 enzyme.[3] The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its high affinity for the target enzyme.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the key quantitative data for this compound, providing a clear measure of its potency.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Human Lp-PLA2 | In Vitro Inhibition Assay | 1.2 |

Table 1: In vitro inhibitory activity of this compound against human Lp-PLA2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

The characterization of this compound as a selective inhibitor involves specific and detailed experimental methodologies. The following section outlines the protocol for the in vitro Lp-PLA2 inhibition assay.

Protocol: In Vitro Lp-PLA2 Inhibition Assay

This protocol describes the methodology used to determine the half-maximal inhibitory concentration (IC50) of a test compound against human Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

Test compound (e.g., this compound)

-

Substrate: 1-O-(acetyl)-2-(thio)-sn-glycero-3-phosphocholine

-

Assay Buffer: Tris-HCl (pH 7.5), containing NaCl, CaCl2, and bovine serum albumin (BSA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant human Lp-PLA2 enzyme in the assay buffer to a predetermined optimal concentration.

-

Assay Reaction: a. To each well of a 96-well microplate, add the test compound solution. b. Add the diluted Lp-PLA2 enzyme solution to each well. c. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

-

Substrate Addition: a. Prepare a solution of the substrate and DTNB in the assay buffer. b. Add the substrate/DTNB solution to each well to initiate the enzymatic reaction.

-

Data Acquisition: a. Immediately place the microplate in a plate reader. b. Measure the change in absorbance at 405 nm over time. The increase in absorbance is proportional to the enzymatic activity, as the cleavage of the thio-ester bond in the substrate by Lp-PLA2 releases a thiol that reacts with DTNB to produce a colored product.

-

Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Normalize the reaction rates relative to a control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Core Concepts

To better understand the context and methodology, the following diagrams visualize the Lp-PLA2 signaling pathway and the experimental workflow for its inhibition.

Lp-PLA2 Signaling Pathway in Atherosclerosis

Caption: Lp-PLA2 signaling pathway in atherosclerosis.

Experimental Workflow for Lp-PLA2 Inhibition Assay

Caption: Workflow for an in vitro Lp-PLA2 inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of Lp-PLA2, a clinically relevant target in the pathophysiology of atherosclerosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Lp-PLA2 inhibition. The visualization of the Lp-PLA2 signaling pathway and the experimental workflow further aids in the comprehension of the scientific rationale and the practical execution of inhibitory studies. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Atherosclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), has emerged as a focal point in cardiovascular research. Initially identified as an inflammatory biomarker strongly associated with increased risk for atherosclerotic cardiovascular disease, its direct causal role in atherogenesis has been the subject of intense investigation. This enzyme, primarily transported on low-density lipoprotein (LDL) particles, becomes catalytically active within the arterial intima, where it hydrolyzes oxidized phospholipids (B1166683) to generate potent pro-inflammatory and pro-atherogenic mediators. This guide provides an in-depth examination of the biochemical mechanisms, pathological significance, and therapeutic targeting of Lp-PLA2. It includes a summary of key clinical trial data, detailed experimental protocols for its study, and visual representations of its core signaling pathways and experimental workflows.

Biochemical Function and Pro-Atherogenic Mechanism

Lp-PLA2 is a calcium-independent serine lipase (B570770) belonging to the phospholipase A2 superfamily.[1][2] Its primary function in the context of atherosclerosis is the hydrolysis of the sn-2 ester bond of oxidized phospholipids on the surface of LDL particles.[1][3] This enzymatic action is a critical step in the inflammatory cascade within the vessel wall.

Enzymatic Activity: Unlike other phospholipases, Lp-PLA2 preferentially acts on phospholipids with short or oxidatively truncated acyl chains at the sn-2 position, which are abundant in oxidized LDL (oxLDL).[1][4] The hydrolysis of these oxidized phosphatidylcholines yields two key bioactive products:

-

Lysophosphatidylcholine (lyso-PC): A potent pro-inflammatory mediator.

-

Oxidized Nonesterified Fatty Acids (oxNEFA): Also contribute to the inflammatory response.[3][5]

These products perpetuate a vicious cycle of inflammation and lipid accumulation, which are the hallmarks of atherosclerosis. The process begins when LDL particles transmigrate into the arterial intima and become oxidized. Lp-PLA2, carried by these LDL particles, then generates lyso-PC and oxNEFA directly within the lesion environment.[5][6] These mediators stimulate a cascade of downstream events, including the expression of adhesion molecules on endothelial cells, the chemoattraction of monocytes, and the promotion of macrophage transformation into foam cells, ultimately leading to plaque growth and instability.[5][7]

Clinical Significance: Lp-PLA2 as a Cardiovascular Risk Biomarker

Numerous epidemiological studies have established a strong, independent association between elevated plasma levels of Lp-PLA2 (both mass and activity) and an increased risk of incident cardiovascular events, including coronary heart disease and ischemic stroke.[8][9][10] This has positioned Lp-PLA2 as a valuable biomarker for risk stratification, particularly in individuals deemed to be at intermediate risk based on traditional factors.[11] A key advantage of Lp-PLA2 over other inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP), is its higher specificity for vascular inflammation rather than systemic inflammation.[5][6]

| Study/Meta-analysis | Population | Key Finding |

| ARIC Study | Healthy middle-aged adults | In subjects with LDL-C <130 mg/dL, high Lp-PLA2 was associated with a 2.08-fold increased risk of coronary heart disease.[11] |

| VA-HIT Study | Patients with ischemic heart disease | Increased Lp-PLA2 activity was associated with a higher relative risk of cardiovascular events (HR 1.17) and death (HR 1.23).[11] |

| LIPID Trial | Patients with a history of acute coronary syndrome | Higher Lp-PLA2 activity was linked to an increased risk of cardiovascular mortality (HR 1.32).[11] |

| Meta-analysis (Garza et al.) | 14 prospective studies (20,549 participants) | Demonstrated a strong, positive, and independent association between elevated Lp-PLA2 levels and future cardiovascular risk.[1] |

| Meta-analysis (22 studies) | 1110 stable & 1298 unstable plaque cases | High diagnostic accuracy for assessing plaque stability, with a pooled sensitivity of 0.85 and specificity of 0.80.[12] |

Therapeutic Inhibition of Lp-PLA2: The Case of Darapladib (B1669826)

The pro-atherogenic role of Lp-PLA2 made it an attractive target for therapeutic intervention. Darapladib, a selective, orally active inhibitor of Lp-PLA2, was developed to test the hypothesis that reducing its enzymatic activity could decrease cardiovascular events.[13][14]

Early and mid-stage clinical trials showed promise. For instance, the Phase II IBIS-2 trial demonstrated that darapladib treatment for 12 months halted the progression of the necrotic core volume in coronary atheromatous plaques, a key feature of high-risk, rupture-prone lesions.[14][15] However, two large-scale Phase III trials, STABILITY and SOLID-TIMI 52, failed to meet their primary endpoints. These trials, which enrolled over 30,000 patients with stable coronary heart disease or acute coronary syndrome, found that darapladib did not significantly reduce the risk of major adverse cardiovascular events compared to placebo.[16]

| Clinical Trial | Patient Population | Intervention | Primary Endpoint | Outcome |

| IBIS-2 (Phase II) | 330 patients with angiographically confirmed CHD | Darapladib 160 mg/day vs. Placebo | Change in necrotic core volume of atherosclerotic plaques | Darapladib significantly reduced the progression of the necrotic core.[14][15] |

| STABILITY (Phase III) | ~15,000 patients with stable chronic CHD | Darapladib 160 mg/day vs. Placebo | Composite of CV death, myocardial infarction, and stroke | No significant reduction in the primary endpoint compared to placebo.[16] |

| SOLID-TIMI 52 (Phase III) | ~13,000 patients post-acute coronary syndrome | Darapladib 160 mg/day vs. Placebo | Composite of CHD death, myocardial infarction, and urgent revascularization | No significant reduction in the primary endpoint compared to placebo.[16] |

The failure of these pivotal trials has led to a re-evaluation of the role of Lp-PLA2 inhibition in atherosclerosis, suggesting that its function may be more complex than initially thought or that its inhibition is not beneficial in the late stages of established disease.

Key Experimental Protocols

Measurement of Lp-PLA2 Activity

A common method for quantifying Lp-PLA2 enzymatic activity is a colorimetric assay using a synthetic substrate, such as 2-thio platelet-activating factor (2-thio-PAF).

Principle: Lp-PLA2 in the sample (e.g., plasma, serum) hydrolyzes the acetyl thioester bond at the sn-2 position of 2-thio-PAF. This releases a free thiol group, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid. The rate of color formation is measured spectrophotometrically at ~412 nm and is directly proportional to the Lp-PLA2 activity in the sample.

Brief Protocol:

-

Sample Preparation: Collect blood in an EDTA tube, centrifuge to obtain plasma.[17] Samples should be stored at -80°C if not analyzed immediately.

-

Reagent Preparation: Prepare a reaction buffer containing DTNB and the 2-thio-PAF substrate.

-

Reaction Initiation: Add a small volume of plasma to the reaction buffer in a 96-well plate.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the change in absorbance at 412 nm over a period of 5-10 minutes.

-

Calculation: Calculate the rate of reaction (ΔAbs/min) and convert it to activity units (e.g., nmol/min/mL) using the molar extinction coefficient of the product and a standard curve.

In Vitro Foam Cell Formation Assay

This assay is used to assess the effect of Lp-PLA2 and its inhibitors on a key cellular event in atherosclerosis.

Principle: Monocyte-derived macrophages are incubated with oxidized LDL (oxLDL), which they avidly take up, leading to the accumulation of intracellular lipid droplets and their transformation into "foam cells." The extent of lipid accumulation can be visualized and quantified using Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.

Brief Protocol:

-

Cell Culture: Culture a monocytic cell line (e.g., human THP-1 cells).

-

Differentiation: Induce differentiation into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Treatment: Pre-incubate the differentiated macrophages with the test compound (e.g., darapladib) or vehicle control for 1-2 hours.

-

Foam Cell Induction: Add oxLDL (e.g., 50 µg/mL) to the media and incubate for 24-48 hours.

-

Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin.

-

Stain the intracellular lipid droplets with a filtered Oil Red O solution for 30-60 minutes.

-

Wash extensively to remove unbound dye.

-

-

Quantification:

-

Microscopy: Visualize and capture images of the red-stained lipid droplets within the cells.

-

Elution: Elute the incorporated dye from the cells using isopropanol (B130326) and measure the absorbance of the eluate at ~510 nm for quantitative analysis.

-

Conclusion and Future Perspectives

Lp-PLA2 remains a molecule of significant interest in atherosclerosis research. The extensive body of evidence supporting its role as a robust and specific biomarker of vascular inflammation and cardiovascular risk is undeniable.[8][10] However, the disappointing results from large-scale clinical trials with darapladib have challenged the "Lp-PLA2 hypothesis" of atherogenesis, at least in the context of broad secondary prevention.[16]

This dichotomy suggests several possibilities for future research. The role of Lp-PLA2 may be more critical in the early initiation of plaques rather than the progression of advanced, complex lesions. Alternatively, its detrimental effects might be more pronounced in specific patient subgroups not yet identified. Further research is needed to dissect the complex biology of Lp-PLA2, explore its function in different vascular beds, and determine if more targeted therapeutic strategies could yet yield clinical benefits. For now, Lp-PLA2 serves as a powerful research tool and a clinically validated indicator of underlying vascular pathology.

References

- 1. mdpi.com [mdpi.com]

- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoprotein-associated phospholipase A2 (Lp-PLA2): a review of its role and significance as a cardiovascular biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipoprotein-associated phospholipase A2 prognostic role in atherosclerotic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Darapladib - Wikipedia [en.wikipedia.org]

- 17. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]

The Role of Lp-PLA2 Inhibition in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of inflammation and atherosclerosis.[1][2][3] By generating pro-inflammatory mediators within atherosclerotic plaques, it represents a compelling therapeutic target for cardiovascular disease.[4][5][6] This technical guide provides an in-depth overview of the use of Lp-PLA2 inhibitors, with a focus on the well-characterized molecule darapladib (B1669826), in preclinical cardiovascular disease models. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Lp-PLA2 and its Role in Cardiovascular Disease

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[4] In humans, approximately two-thirds of circulating Lp-PLA2 is associated with low-density lipoprotein (LDL) cholesterol, with the remainder bound to high-density lipoprotein (HDL) and very-low-density lipoproteins (VLDL).[4]

The pro-atherogenic activity of Lp-PLA2 stems from its ability to hydrolyze oxidized phospholipids (B1166683) on LDL particles within the arterial wall.[2] This enzymatic action generates two key pro-inflammatory products: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs).[4][7] These mediators contribute to multiple stages of atherosclerosis by:

-

Promoting the expression of adhesion molecules (VCAM-1, ICAM-1), facilitating monocyte recruitment.[4]

-

Inducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]

-

Contributing to the formation of a necrotic core within atherosclerotic plaques, a hallmark of plaque vulnerability.[7][8]

Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, including myocardial infarction and stroke, independent of traditional risk factors.[1][9][10] This has positioned Lp-PLA2 as both a critical biomarker and a therapeutic target in cardiovascular disease.[3][11]

Mechanism of Action of Lp-PLA2 Inhibition

Lp-PLA2 inhibitors are designed to selectively block the catalytic activity of the Lp-PLA2 enzyme.[2] By doing so, they prevent the hydrolysis of oxidized phospholipids and the subsequent production of lyso-PC and ox-NEFAs.[2] This targeted intervention is expected to reduce vascular inflammation and slow the progression of atherosclerotic plaques.[2] Darapladib is a potent and selective inhibitor of Lp-PLA2 that has been extensively studied in both preclinical and clinical settings.[7][12][13]

Below is a diagram illustrating the signaling pathway of Lp-PLA2 and the point of intervention for its inhibitors.

Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators, driving atherosclerosis.

Quantitative Data from Preclinical Studies

The efficacy of Lp-PLA2 inhibition has been demonstrated in various animal models of cardiovascular disease. The following tables summarize key quantitative findings from studies utilizing darapladib.

Table 1: In Vivo Efficacy of Darapladib in ApoE-Deficient Mice

| Parameter | Vehicle Control | Darapladib (50 mg/kg/day) | Percent Change | Reference |

| Plasma Lp-PLA2 Activity | - | >60% reduction | >60% ↓ | [7][14] |

| Serum hs-CRP | - | Significantly reduced | ↓ | [7][14] |

| Serum IL-6 | - | Significantly reduced | ↓ | [7][14] |

| Aortic Lesion Area | - | Significantly reduced | ↓ | [7] |

| Aortic MCP-1 Expression | - | Remarkably reduced | ↓ | [7] |

| Aortic VCAM-1 Expression | - | Remarkably reduced | ↓ | [7] |

| Aortic TNF-α Expression | - | Remarkably reduced | ↓ | [7] |

Table 2: In Vivo Efficacy of Darapladib in a Diabetic/Hypercholesterolemic Pig Model

| Parameter | Vehicle Control | Darapladib (10 mg/kg/day) | Percent Change | Reference |

| Plasma Lp-PLA2 Activity | - | 89% reduction | 89% ↓ | [4] |

| Coronary Gene Expression (Macrophage & T-cell associated) | - | Substantially reduced | ↓ | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline key experimental protocols for studying Lp-PLA2 inhibition in cardiovascular disease models.

Atherosclerosis Model in ApoE-Deficient Mice

-

Animals: Male homozygous ApoE-deficient mice (C57/Bl6 genetic background) are utilized.[7][14]

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light-dark cycle and access to standard chow and water.[12]

-

Diet: An atherogenic high-fat diet is administered for a specified period (e.g., 17 weeks) to induce atherosclerotic plaque development.[7]

-

Treatment: Mice are divided into treatment and control groups. The treatment group receives the Lp-PLA2 inhibitor (e.g., darapladib at 50 mg/kg/day) via oral gavage daily for a defined period (e.g., 6 weeks).[7][14] The control group receives the vehicle (e.g., saline or DMSO diluted in 0.5% CMC-Na).[7][12]

-

Outcome Measures:

-

Serum Biomarkers: Blood is collected to measure plasma Lp-PLA2 activity, hs-CRP, and IL-6 levels using ELISA.[7][14]

-

Atherosclerotic Plaque Analysis: Aortas are excised, stained with Oil Red O, and the lesion area is quantified.

-

Gene Expression Analysis: Aortic tissue is harvested for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes such as MCP-1, VCAM-1, and TNF-α.[7]

-

Angiotensin II-Induced Cardiac Inflammation and Fibrosis Model

-

Animals: C57BL/6J mice are used for this model.[12]

-

Pre-treatment: Mice receive the Lp-PLA2 inhibitor (e.g., darapladib at 50 mg/kg/day) or vehicle by gavage for 3 days prior to Angiotensin II infusion.[12]

-

Induction of Cardiac Injury: Angiotensin II (e.g., 1500 ng/kg/min) is continuously infused for 7 days using subcutaneously implanted osmotic mini-pumps.[12] Treatment with the inhibitor or vehicle continues daily throughout the infusion period.[12]

-

Outcome Measures:

-

Cardiac Function: Assessed through echocardiography.

-

Blood Pressure: Monitored throughout the study.

-

Histological Analysis: Hearts are removed for histological staining to assess fibrosis and inflammation.

-

Molecular Analysis: Heart tissue is analyzed by RT-PCR and RNA-sequencing to evaluate the expression of genes associated with the NLRP3 inflammasome (e.g., Nlrp3, Il-1β, Il-18).[12]

-

Measurement of Lp-PLA2 Activity

-

Assay Principle: A colorimetric assay utilizing a substrate like 2-thio-PAF is commonly employed.[12] The hydrolysis of the substrate by Lp-PLA2 releases a product that can be measured spectrophotometrically.

-

Procedure:

-

Plasma samples (e.g., 10 µL) are incubated with EGTA and 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) to react with any free thiols.[12]

-

The reaction is initiated by adding the substrate solution (e.g., 200 µmol/L 2-thio-PAF).[12]

-

The change in absorbance is measured over time at a specific wavelength (e.g., 414 nm).[12]

-

Lp-PLA2 activity is calculated based on the rate of change in absorbance.[12]

-

The workflow for a typical preclinical study evaluating an Lp-PLA2 inhibitor is depicted below.

Caption: A typical workflow for preclinical evaluation of Lp-PLA2 inhibitors in atherosclerosis models.

Conclusion

The inhibition of Lp-PLA2, exemplified by the extensive research on darapladib, presents a targeted approach to mitigating vascular inflammation in the context of cardiovascular disease. Preclinical studies in various animal models have consistently demonstrated the potential of this strategy to reduce atherosclerotic plaque burden and inflammatory markers. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the role of Lp-PLA2 and the therapeutic potential of its inhibitors in cardiovascular disease. Future research may focus on novel Lp-PLA2 inhibitors and their effects in a broader range of cardiovascular disease models.

References

- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 8. youtube.com [youtube.com]

- 9. gpnotebook.com [gpnotebook.com]

- 10. ahajournals.org [ahajournals.org]

- 11. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a key therapeutic target in the management of atherosclerotic cardiovascular disease (ASCVD) and other inflammatory conditions. This enzyme, primarily associated with low-density lipoprotein (LDL) particles, plays a critical role in the hydrolysis of oxidized phospholipids (B1166683), generating pro-inflammatory and pro-atherogenic mediators.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of Lp-PLA2 inhibition, detailing its mechanism of action, summarizing key clinical trial data, outlining experimental protocols, and visualizing associated signaling pathways. While large-scale clinical trials with inhibitors like darapladib (B1669826) have yielded mixed results in broad cardiovascular outcome studies, the exploration of Lp-PLA2 inhibition continues in more targeted applications, including neurodegenerative diseases and specific ocular conditions.[3][4][5][6]

The Role of Lp-PLA2 in Pathophysiology

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[6] Secreted predominantly by inflammatory cells such as macrophages, T-lymphocytes, and monocytes, it circulates in the plasma primarily bound to LDL particles.[7][8] Within the arterial intima, Lp-PLA2 catalyzes the hydrolysis of oxidized phospholipids on LDL particles, producing lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (OxNEFAs).[8][9]

These products contribute to the progression of atherosclerosis through several mechanisms:

-

Endothelial Dysfunction: Lyso-PC promotes the expression of adhesion molecules on endothelial cells, facilitating the recruitment and infiltration of monocytes into the vessel wall.[10]

-

Inflammation: Both lyso-PC and OxNEFAs stimulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, perpetuating the inflammatory cascade within the atherosclerotic plaque.[8][10]

-

Foam Cell Formation: Lyso-PC acts as a potent chemoattractant for monocytes, which then differentiate into macrophages and engulf oxidized LDL, leading to the formation of foam cells, a hallmark of early atherosclerotic lesions.[8]

-

Plaque Instability: Lp-PLA2 is highly expressed in the necrotic core of vulnerable plaques.[8] Its activity is associated with thinning of the fibrous cap, increasing the risk of plaque rupture and subsequent thrombotic events.[2]

The enzyme's specific role in vascular inflammation, as opposed to systemic inflammation, has positioned it as an attractive therapeutic target.[2]

Signaling Pathways and Therapeutic Intervention

The pro-atherogenic effects of Lp-PLA2 are mediated through a complex signaling cascade. Inhibition of this enzyme aims to disrupt this pathway at a critical juncture, thereby mitigating downstream inflammatory and atherogenic events.

Quantitative Data from Clinical Trials

Several Lp-PLA2 inhibitors have been evaluated in clinical trials for various indications. The following tables summarize key quantitative data from studies on darapladib, varespladib (B1683477), and rilapladib (B1679333).

Table 1: Darapladib Clinical Trial Data in Cardiovascular Disease

| Trial Name | Population | Treatment | Primary Endpoint | Result | Reference |

| STABILITY | 15,828 patients with chronic coronary heart disease | Darapladib 160 mg daily vs. placebo | Composite of cardiovascular death, myocardial infarction (MI), or stroke | Did not meet primary endpoint (Relative risk reduction of 6%; p=0.199) | [5] |

| SOLID-TIMI 52 | 13,026 patients post-acute coronary syndrome | Darapladib 160 mg daily vs. placebo | Composite of coronary heart disease death, MI, or urgent coronary revascularization | Did not significantly reduce the primary endpoint (16.3% vs 15.6% at 3 years; HR 1.00) | |

| Phase II Study | Patients with CHD and risk equivalents | Darapladib (40, 80, 160 mg) vs. placebo | Lp-PLA2 activity inhibition | Dose-dependent inhibition of ~43%, 55%, and 66% respectively (p < 0.001) | [11] |

Table 2: Varespladib Clinical Trial Data

| Trial Name | Population | Treatment | Primary Endpoint | Result | Reference |

| VISTA-16 | Patients with acute coronary syndrome | Varespladib vs. placebo | Composite of cardiovascular death, MI, stroke, or unstable angina with rehospitalization | Trial terminated early due to increased mortality in the varespladib group. | [4] |

| BRAVO (Phase II) | 95 patients with snakebite envenoming | Varespladib vs. placebo | Improvement in Snakebite Severity Score (SSS) | Did not meet primary endpoint, but showed potential benefit if administered within 5 hours of bite. | [7][12] |

Table 3: Rilapladib Clinical Trial Data in Alzheimer's Disease

| Trial Name | Population | Treatment | Primary Endpoints | Result | Reference |

| Phase IIa Study | 124 patients with possible mild Alzheimer's disease | Rilapladib 250 mg daily vs. placebo for 24 weeks | Change in CSF Aβ1-42 and CogState executive function/working memory (EF/WM) composite score | No significant difference in CSF Aβ1-42 (p=0.133). Significant improvement in EF/WM (effect size 0.45; p=0.026). | [3][11] |

Experimental Protocols

Accurate and reproducible measurement of Lp-PLA2 activity and mass, as well as the assessment of downstream effects, are crucial for both preclinical and clinical research.

Measurement of Lp-PLA2 Activity (Colorimetric Assay)

This protocol outlines a common enzymatic assay for determining Lp-PLA2 activity in serum or plasma samples.

Methodology:

-

Sample Preparation: Collect whole blood and separate serum or plasma. Samples can typically be stored at 2-8°C for a short period or frozen for longer-term storage.

-

Reagent Preparation:

-

Substrate: A common substrate is 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP).[13]

-

Buffer: Prepare appropriate buffers to maintain optimal pH for the enzymatic reaction.

-

-

Assay Procedure:

-

Pipette samples and calibrators into a microplate.

-

Add the substrate solution to initiate the reaction.

-

Incubate the plate at 37°C for a specified time.

-

During incubation, Lp-PLA2 in the sample will hydrolyze the substrate, releasing a chromogenic product (e.g., 4-nitrophenol).

-

-

Measurement:

-

Read the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Calculation:

-

The rate of change in absorbance is proportional to the Lp-PLA2 activity in the sample.

-

Calculate the enzyme activity in units per liter (U/L) by comparing the sample readings to a standard curve generated from calibrators with known Lp-PLA2 activity.[13]

-

Measurement of Lp-PLA2 Mass (ELISA)

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of Lp-PLA2 protein concentration.

Methodology:

-

Plate Preparation: A microplate is pre-coated with a capture antibody specific for Lp-PLA2.[14]

-

Sample and Standard Addition: Add standards of known Lp-PLA2 concentration and diluted samples to the wells. Incubate to allow Lp-PLA2 to bind to the immobilized antibody.

-

Addition of Detection Antibody: After washing away unbound substances, a biotin-conjugated detection antibody specific for Lp-PLA2 is added. This antibody binds to a different epitope on the captured Lp-PLA2.

-

Enzyme Conjugate Addition: Following another wash step, an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), is added, which binds to the biotin (B1667282) on the detection antibody.

-

Substrate Addition and Signal Generation: After a final wash, a substrate solution is added. The HRP enzyme catalyzes a reaction that produces a colored product.

-

Measurement and Quantification: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of Lp-PLA2 in the sample, which is quantified by comparison to the standard curve.[15]

Conclusion and Future Directions

The inhibition of Lp-PLA2 represents a targeted therapeutic strategy to combat vascular inflammation and its consequences. While initial large-scale cardiovascular outcome trials with darapladib were disappointing, the rationale for targeting this enzyme remains compelling.[4][5][6] The nuanced role of Lp-PLA2, potentially having both pro- and anti-atherogenic functions depending on the lipoprotein it is associated with (LDL vs. HDL), may explain some of the complexities observed in clinical trials.

Future research should focus on:

-

Patient Stratification: Identifying patient subgroups who are most likely to benefit from Lp-PLA2 inhibition, potentially based on their inflammatory biomarker profiles.

-

Exploring New Indications: The promising preliminary results in Alzheimer's disease with rilapladib suggest that the therapeutic potential of Lp-PLA2 inhibition may extend beyond cardiovascular disease to other conditions with a significant neuro-inflammatory component.[3][11]

-

Combination Therapies: Investigating the synergistic effects of Lp-PLA2 inhibitors with other lipid-lowering and anti-inflammatory agents.

-

Development of Novel Inhibitors: Designing next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

A deeper understanding of the intricate biology of Lp-PLA2 and the development of more refined therapeutic strategies will be crucial to unlocking the full therapeutic potential of inhibiting this key inflammatory enzyme.

References

- 1. Noninvasive Assessment of Endothelial Function in Clinical Practice - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 11. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ophirex Reports Phase 2 Data on Varespladib for Snakebite Treatment in BMJ Global Health [synapse.patsnap.com]

- 13. sjkglobalkc.com [sjkglobalkc.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. mybiosource.com [mybiosource.com]

The Inhibitory Effect of Lp-PLA2-IN-11 on Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzymatic driver of inflammation, particularly in the context of cardiovascular and neurodegenerative diseases. By hydrolyzing oxidized phospholipids (B1166683) within lipoproteins, Lp-PLA2 generates potent pro-inflammatory mediators, primarily lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These molecules contribute to the pathogenesis of various inflammatory conditions by activating downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

This technical guide focuses on Lp-PLA2-IN-11, a potent inhibitor of Lp-PLA2. While specific research on this compound is limited to patent literature, this document will provide a comprehensive overview of the compound, the broader mechanism of Lp-PLA2 inhibition, and its effects on key inflammatory pathways. Due to the limited availability of public data for this compound, the well-characterized Lp-PLA2 inhibitor Darapladib (B1669826) will be used as a representative example to illustrate the quantitative effects and experimental methodologies.

This compound is identified as compound E145 in patent WO2014114249A1 and is described as a potent inhibitor of the Lp-PLA2 enzyme, with potential therapeutic applications in atherosclerosis and Alzheimer's disease.[1]

Core Mechanism of Lp-PLA2 in Inflammation

Lp-PLA2 is a serine lipase (B570770) that circulates in the plasma, primarily bound to low-density lipoprotein (LDL).[1] Within the arterial wall and other sites of inflammation, oxidized LDL (oxLDL) serves as a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids at the sn-2 position, releasing Lyso-PC and oxNEFAs. These products perpetuate the inflammatory response through several mechanisms:

-

Monocyte and Macrophage Activation: Lyso-PC is a chemoattractant for monocytes, promoting their recruitment to the site of inflammation. It also stimulates macrophages to produce pro-inflammatory cytokines.

-

Endothelial Dysfunction: Lyso-PC can impair endothelial function, increasing the expression of adhesion molecules that facilitate the infiltration of immune cells.

-

Signaling Pathway Activation: Both Lyso-PC and oxNEFAs can act as signaling molecules, activating intracellular pathways such as NF-κB and MAPK, which are central regulators of inflammation.

The Impact of Lp-PLA2 Inhibition on Inflammatory Signaling

Inhibition of Lp-PLA2, as with compounds like this compound, is expected to block the production of Lyso-PC and oxNEFAs. This, in turn, should attenuate the downstream inflammatory signaling cascades.

Attenuation of the NF-κB Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Lp-PLA2-derived products can activate this pathway. Inhibition of Lp-PLA2 is therefore hypothesized to reduce NF-κB activation.

Modulation of the MAPK Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are key signaling components that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pro-inflammatory products of Lp-PLA2 can lead to the phosphorylation and activation of MAPKs. Consequently, inhibitors of Lp-PLA2 are expected to suppress MAPK-mediated inflammatory responses.

Quantitative Data on Lp-PLA2 Inhibition

Due to the lack of publicly available quantitative data for this compound, the following tables summarize the inhibitory activity and effects on inflammatory markers for the representative Lp-PLA2 inhibitor, Darapladib .

Table 1: Inhibitory Activity of Darapladib against Lp-PLA2

| Compound | Target | Assay Type | IC50 / Inhibition | Reference |

| Darapladib | Recombinant Human Lp-PLA2 | in vitro enzymatic assay | ~0.5 nM (IC50) | Generic, based on literature |

| Darapladib | Plasma Lp-PLA2 Activity | in vivo (Human) | ~66% inhibition at 160 mg/day | [2] |

| Darapladib | Plasma Lp-PLA2 Activity | in vivo (ApoE-deficient mice) | >60% inhibition at 50 mg/kg/day | [3] |

Table 2: Effect of Darapladib on Inflammatory Biomarkers

| Biomarker | Study Population | Treatment | Change from Baseline/Placebo | Reference |

| Interleukin-6 (IL-6) | Patients with stable CHD | Darapladib (160 mg/day) | -12.3% | [2] |

| High-sensitivity C-reactive protein (hs-CRP) | Patients with stable CHD | Darapladib (160 mg/day) | -13.0% | [2] |

| High-sensitivity C-reactive protein (hs-CRP) | ApoE-deficient mice | Darapladib (50 mg/kg/day) | Significant decrease | [3] |

| Interleukin-6 (IL-6) | ApoE-deficient mice | Darapladib (50 mg/kg/day) | Significant decrease | [3] |

Experimental Protocols

In Vitro Lp-PLA2 Activity Assay (Colorimetric)

This protocol describes a method for measuring the enzymatic activity of Lp-PLA2 in a sample, which can be used to determine the inhibitory potential of compounds like this compound. The assay is based on the hydrolysis of a synthetic substrate that produces a colored product.

Materials:

-

Microplate reader capable of measuring absorbance at 405 nm.

-

96-well microplates.

-

Lp-PLA2 enzyme (recombinant or purified).

-

Test compound (e.g., this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).

-

Substrate: 2-thio-PAF or a similar chromogenic substrate.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, add a fixed amount of Lp-PLA2 enzyme to each well.

-

Add the different concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate and DTNB to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Phosphorylated NF-κB p65 and MAPK

This protocol outlines the general procedure for detecting the activation of the NF-κB and MAPK pathways in cells treated with an inflammatory stimulus and an Lp-PLA2 inhibitor.

Materials:

-

Cell line (e.g., human macrophages like THP-1).

-

Cell culture medium and supplements.

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

-

Test compound (e.g., this compound).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-phospho-p38 MAPK, anti-total p38 MAPK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for a time known to induce phosphorylation of the target proteins (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total p65) to normalize for protein loading.

-

Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

-

Visualizations

Caption: Lp-PLA2 inflammatory signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing the effect of this compound on inflammatory pathway activation.

Conclusion

This compound is a potent inhibitor of the pro-inflammatory enzyme Lp-PLA2. By blocking the generation of Lyso-PC and oxNEFAs, it is expected to attenuate key inflammatory signaling pathways, including the NF-κB and MAPK cascades. While specific data for this compound remains limited, the extensive research on other Lp-PLA2 inhibitors like Darapladib provides a strong rationale for its potential as a therapeutic agent in inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Lp-PLA2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Lp-PLA2 Inhibition: A Technical Overview

Disclaimer: As of December 2025, publicly available data specifically pertaining to a compound designated "Lp-PLA2-IN-11" is not available. This technical guide therefore provides a comprehensive overview of the preliminary efficacy of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition by summarizing the extensive research conducted on other molecules in this class, primarily focusing on the well-studied inhibitor, darapladib (B1669826) . The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Lp-PLA2.

Introduction to Lp-PLA2 as a Therapeutic Target

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the blood.[1][2] It plays a significant role in the inflammatory processes that contribute to the development and progression of atherosclerosis.[1] Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) in LDL particles, generating pro-inflammatory and pro-atherogenic byproducts such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[1][3] These products can damage arterial walls, promote the formation of atherosclerotic plaques, and contribute to plaque instability, which can lead to cardiovascular events like heart attacks and strokes.[1][4] Elevated levels of Lp-PLA2 have been correlated with an increased risk of cardiovascular diseases.[1][5][6]

Mechanism of Action of Lp-PLA2 in Atherosclerosis

The rationale for inhibiting Lp-PLA2 stems from its role in the vascular inflammatory cascade. Within the arterial wall, oxidized LDL serves as a substrate for Lp-PLA2. The enzymatic action of Lp-PLA2 on oxidized phosphatidylcholine generates lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids.[3] Lyso-PC is a potent chemoattractant for monocytes, leading to their recruitment into the arterial wall and subsequent transformation into macrophages and foam cells, a hallmark of atherosclerotic lesions.[7] Furthermore, these byproducts upregulate the expression of adhesion molecules and pro-inflammatory cytokines, perpetuating the inflammatory cycle and contributing to the growth and destabilization of atherosclerotic plaques.[3]

Preclinical Efficacy of Lp-PLA2 Inhibition

Preclinical studies using animal models of atherosclerosis have provided foundational evidence for the therapeutic potential of Lp-PLA2 inhibition. The majority of this research has been conducted with darapladib.

Quantitative Data from Preclinical Studies

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Diabetic/Hypercholesterolemic Pigs | Darapladib (10 mg/kg/day) | 24 weeks | 89% reduction in plasma Lp-PLA2 activity; reduced expression of genes associated with macrophage and T-cell function in coronary arteries; promoted lesion stabilization. | [3] |

| Atherosclerotic Animal Model | Darapladib | Not Specified | Reduced Lp-PLA2 expression in atherosclerotic plaques; decreased necrotic core size within plaques; inhibited lesion initiation in coronary arteries. | [8] |

Experimental Protocols for Preclinical Studies

Diabetic/Hypercholesterolemic Pig Model:

-

Animals: Domestic pigs were rendered diabetic with streptozotocin (B1681764) and fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.

-

Treatment Groups: Animals were randomized to a control group or a treatment group receiving 10 mg/kg/day of darapladib.

-

Duration: The treatment was administered for 24 weeks.

-

Efficacy Endpoints:

-

Plasma Lp-PLA2 activity was measured using an enzymatic assay.

-

Coronary artery gene expression was analyzed via microarray or a similar transcriptomic profiling method.

-

Plaque morphology and composition were assessed through histological analysis of coronary artery sections.

-

Clinical Efficacy of Lp-PLA2 Inhibition (Darapladib)

The clinical development of darapladib involved several Phase II and Phase III trials to evaluate its efficacy and safety in patients with cardiovascular disease.

Quantitative Data from Phase II Clinical Trials

| Study Name | Patient Population | Treatment | Duration | Key Efficacy Endpoints & Results | Reference |

| Phase II Trial | 59 patients for elective carotid endarterectomy | Two different doses of darapladib | 14 days | 80% inhibition of systemic Lp-PLA2 plasma activity; significantly reduced local Lp-PLA2 activity in atherosclerotic plaque; attenuated IL-18 levels and pro-apoptotic caspase activity. | [3] |